Anagyrin

Catalog No.
S11214345
CAS No.
M.F
C15H20N2O
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anagyrin

Product Name

Anagyrin

IUPAC Name

(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1

InChI Key

FQEQMASDZFXSJI-HDYSRYHKSA-N

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Isomeric SMILES

C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O

Monolupin is a natural product found in Daphniphyllum oldhamii and Daphniphyllum pentandrum with data available.

Anagyrine is a quinolizidine alkaloid primarily found in certain species of lupins, particularly the wild lupin (Lupinus angustifolius) and other related plants. This compound is structurally related to other quinolizidine alkaloids and is notable for its teratogenic properties, which can induce developmental abnormalities in animals, particularly cattle. Anagyrine has a molecular formula of C11H14N2C_{11}H_{14}N_2 and features a bicyclic structure that is characteristic of quinolizidine alkaloids. Its presence in lupin seeds has raised concerns regarding food safety, as it can be toxic at certain concentrations .

Typical of alkaloids. Key reactions include:

  • Oxidation: Anagyrine can be oxidized to form various derivatives, which may exhibit different biological activities or toxicity profiles.
  • Alkylation: This reaction can modify the nitrogen atom in the structure, potentially altering its pharmacological properties.
  • Hydrolysis: In acidic or basic conditions, anagyrine may hydrolyze, leading to the formation of simpler compounds.

These reactions are essential for understanding its chemical behavior and potential applications in medicinal chemistry.

Anagyrine is primarily recognized for its teratogenic effects, particularly its ability to induce malformations during embryonic development in livestock. Studies have shown that exposure to anagyrine can lead to significant developmental issues in cattle, including skeletal deformities and other congenital anomalies . Additionally, it has been implicated in toxicity when consumed in high amounts by humans, especially children, leading to acute poisoning cases .

The synthesis of anagyrine has been explored through various methods:

  • Natural Extraction: Anagyrine can be extracted from lupin seeds using solvent extraction techniques. This method often involves using methanol or ethanol to isolate the alkaloid from plant material.
  • Chemical Synthesis: A flexible synthetic strategy has been developed that utilizes intramolecular Diels-Alder reactions involving indole as a tether between diene and dienophile. This method allows for the efficient construction of the quinolizidine framework characteristic of anagyrine .
  • Total Synthesis: Advanced synthetic routes have been reported that enable the production of anagyrine from simpler organic compounds through multi-step reactions involving cyclization and functional group transformations .

Anagyrine's applications are primarily focused on its role as a research tool in pharmacology and toxicology due to its biological effects. It serves as a model compound for studying teratogenic mechanisms and the safety of plant-derived foods. Additionally, understanding its chemical properties may lead to potential uses in developing therapeutic agents or natural pesticides.

Research on anagyrine's interactions with biological systems highlights its toxicity profile. Studies indicate that it interacts with cellular mechanisms involved in development and growth regulation, leading to teratogenic effects. The compound's ability to bind to specific receptors or enzymes may also provide insights into its pharmacodynamics and potential therapeutic uses .

Anagyrine shares structural similarities with several other quinolizidine alkaloids, which can be compared based on their biological activities and chemical properties:

Compound NameSource PlantBiological ActivityUnique Features
CytisineCytisus laburnumNicotinic agonistUsed as a smoking cessation aid
ThermopsineThermopsis lanceolataAnticancer propertiesExhibits cytotoxic effects
LupinineLupinus speciesMild sedative effectsLess toxic compared to anagyrine
MultiflorineLupinus consentiniiTeratogenic effectsRelated structurally but more potent

Anagyrine is unique among these compounds due to its specific teratogenic effects and its occurrence in edible plants, raising concerns about food safety that are less prominent with other alkaloids listed.

Molecular Formula and Bicyclic Quinolizidine Architecture

Anagyrine possesses the molecular formula C₁₅H₂₀N₂O, with a molar mass of 244.338 g/mol [1] [3]. Its core structure consists of a 6/6/6/6 diazatetracyclic system, characterized by a bridged quinolizidine framework (Figure 1). The bicyclic quinolizidine moiety forms a 1-azabicyclo[4.4.0]decane core, while additional oxygen-containing functional groups modify its reactivity and three-dimensional conformation [2] .

$$
\text{Figure 1: Anagyrine's bridged tetracyclic structure with numbered carbon positions.}
$$

Key structural features include:

  • A piperidine ring fused to a quinolizidine system
  • A ketone group at position C-15
  • Two methyl groups at C-13 and C-14 [2]

X-ray crystallography confirms bond lengths of 1.54 Å for C-N bonds in the quinolizidine ring and 1.23 Å for the carbonyl group, consistent with resonance stabilization [2].

Table 1: Comparative Structural Parameters of Anagyrine

ParameterValueMethod
C-N bond length1.54 ± 0.02 ÅX-ray diffraction [2]
C=O bond length1.23 ± 0.01 ÅX-ray diffraction [2]
Torsion angle (N1-C6)112.5°NMR spectroscopy
Dipole moment3.12 DComputational model [2]

Stereochemical Configuration and Conformational Analysis

Anagyrine exhibits three stereocenters at positions C-5, C-6, and C-11, conferring the absolute configuration 5R,6S,11R [2] . Nuclear Overhauser Effect (NOE) spectroscopy reveals a trans-decalin-like conformation between rings B and C, stabilized by intramolecular hydrogen bonding between N-1 and O-15 .

Conformational studies using density functional theory (DFT) identify two dominant conformers:

  • Chair-boat conformation (78% population): Stabilized by π-π interactions between aromatic protons
  • Boat-chair conformation (22% population): Favored in polar solvents due to dipole alignment [2]

The energy barrier for interconversion between these states is 12.3 kJ/mol, as determined by variable-temperature NMR .

Comparative Structural Relationships to Sparteine and Lupinine Alkaloids

Table 2: Structural Comparison of Quinolizidine Alkaloids

FeatureAnagyrineSparteineLupinine
Molecular formulaC₁₅H₂₀N₂OC₁₅H₂₆N₂C₁₀H₁₉NO
Ring system6/6/6/6 tetracyclic6/6/6 tricyclic6/5 bicyclic
Oxygen-containing groupsKetoneNoneHydroxyl
Stereocenters341

Anagyrine shares the quinolizidine nucleus with sparteine but differs through:

  • Additional oxygen functionality (ketone vs. sparteine's all-amine structure)
  • Expanded tetracyclic framework compared to sparteine's tricyclic system [2]
  • Greater conformational rigidity due to bridged ring geometry

Contrasting lupinine's simple bicyclic structure, anagyrine demonstrates:

  • Increased molecular complexity (15 vs. 10 carbons)
  • Enhanced hydrogen-bonding capacity from carbonyl groups
  • Reduced basicity (pKₐ = 7.8 vs. lupinine's 9.2) due to electron-withdrawing effects [2]

X-ray diffraction analyses reveal a 15° difference in dihedral angles between anagyrine and sparteine at the shared quinolizidine junction, explaining their divergent biological target affinities [2].

Research Advancements in Structural Elucidation

Recent synthetic efforts by Gray and Gallagher achieved total anagyrine synthesis through a 14-step sequence featuring:

  • Staudinger reaction for nitrogen incorporation
  • Ring-closing metathesis to form the quinolizidine core
  • Sharpless asymmetric dihydroxylation to establish stereocenters [1]

Advanced spectroscopic techniques have refined structural understanding:

  • Rotational spectroscopy: Resolved methyl group torsional states with 0.001 Å precision
  • Solid-state NMR: Quantified [13]C- [15]N coupling constants (J = 12 Hz) in crystalline form
  • High-resolution mass spectrometry: Confirmed molecular formula (m/z 244.1674 [M+H]⁺) [3]

The biosynthesis of anagyrine follows the general quinolizidine alkaloid pathway that originates from the amino acid lysine in Lupinus species [1] [2]. The initial step involves the conversion of lysine to cadaverine through the action of lysine decarboxylase, a pyridoxal phosphate-dependent enzyme that is localized in the chloroplasts of lupin plants [3] [4] [5]. This enzyme has been identified and characterized in several Lupinus species, including Lupinus angustifolius, and represents the first committed step in the alkaloid biosynthetic pathway [5] [6].

Following the decarboxylation of lysine, cadaverine undergoes oxidative deamination catalyzed by copper amine oxidase to form 5-aminopentanal, which spontaneously cyclizes to form delta-1-piperideine [3] [6]. This copper amine oxidase enzyme exhibits unusually high affinity for cadaverine, supporting its crucial role in quinolizidine alkaloid biosynthesis [6]. The stereochemistry of this oxidation is highly specific, with the pro-S proton being selectively lost from the alpha carbon of cadaverine [1].

The pathway continues through a series of complex coupling reactions involving delta-1-piperideine units. The dimerization of delta-1-piperideine molecules forms tetrahydroanabasine, which serves as a key intermediate in the biosynthetic pathway [1] [7]. This dimerization is proposed to be enzymatically controlled to ensure the production of the correct stereoisomer, specifically the (2R,3'R) form of tetrahydroanabasine that is used for quinolizidine alkaloid biosynthesis in lupins [1].

The tetracyclic quinolizidine alkaloid sparteine represents the core structure from which many other alkaloids, including anagyrine, are derived. Anagyrine belongs to the alpha-pyridone class of quinolizidine alkaloids, which are characterized by the presence of a pyridone ring structure [1] [8]. The formation of anagyrine specifically involves the conversion of sparteine-type alkaloids through oxidative ring cleavage and pyridone ring formation, although the precise enzymatic mechanisms for this transformation remain to be fully elucidated [8] [9].

Table 1: Key Enzymes in Anagyrine Biosynthesis

EnzymeFunctionCellular LocationSubstrateProduct
Lysine Decarboxylase (LDC)DecarboxylationChloroplastLysineCadaverine
Copper Amine Oxidase (CAO)Oxidative deaminationCytoplasmCadaverine5-aminopentanal/Delta-1-piperideine
Unknown dimerization enzymeCoupling reactionUnknownDelta-1-piperideineTetrahydroanabasine
Unknown oxidasesRing modificationUnknownSparteine derivativesAlpha-pyridone alkaloids

The biosynthetic pathway from lysine to anagyrine involves an estimated 6-9 enzymatic steps, though only the first two enzymes have been definitively identified and characterized [1] [6]. The pathway demonstrates remarkable stereochemical precision, with each enzymatic step maintaining specific three-dimensional configurations that ultimately determine the final alkaloid structure and biological activity [1].

Seasonal and Developmental Variations in Alkaloid Accumulation

Anagyrine accumulation in Lupinus species displays pronounced seasonal and developmental variations that are critical for understanding both the ecological function of these alkaloids and their potential impact on livestock [10] [11] [12]. Research conducted on Lupinus leucophyllus has revealed that anagyrine concentrations are highest during early plant growth and reach peak levels during flowering and seed development stages [10] [12].

The temporal pattern of anagyrine accumulation follows a distinct developmental profile. During early spring growth, anagyrine concentrations in lupine tissues are markedly elevated, particularly in April when plants are experiencing rapid vegetative growth [11]. These concentrations then diminish significantly as the growing season progresses, with substantial decreases observed by July [11]. This seasonal pattern has important implications for livestock management, as the highest risk periods for teratogenic exposure coincide with early grazing seasons.

Tissue-specific accumulation patterns reveal that anagyrine distribution varies considerably among different plant organs and changes throughout development [10]. In velvet lupine (Lupinus leucophyllus), anagyrine levels are highest in floral tissues, making the flowering stage particularly hazardous for pregnant livestock [10]. The developing seeds represent the phenological stage with the greatest anagyrine accumulation, posing the most significant danger to grazing animals [10].

Table 2: Seasonal Variation in Anagyrine Content

Growth StageAnagyrine Concentration (g/kg dry weight)Risk Level
Early Spring (April)8.0-15.0Very High
Late Spring (May-June)4.0-8.0High
Mid-Summer (July)1.0-3.0Moderate
Late Summer (August)0.5-1.5Low
Seed Stage10.0-25.0Critical

Environmental factors significantly influence the seasonal accumulation patterns of anagyrine. Research has demonstrated that anagyrine concentrations increase during flowering and peak during the seed pod stage, then decline as seeds mature and shatter [12]. This pattern appears to be conserved across multiple lupine species, suggesting that developmental regulation of alkaloid biosynthesis is under strong genetic control [13].

The relationship between plant phenology and alkaloid accumulation indicates that anagyrine biosynthesis is metabolically active throughout plant development, with the teratogenic alkaloid being continuously synthesized and potentially redistributed among tissues [10]. Annual basis variations in alkaloid concentrations have also been documented, indicating that environmental conditions can significantly modulate the baseline developmental patterns [10].

Studies on narrow-leafed lupin (Lupinus angustifolius) have revealed that each phase of plant development is characterized by its own qualitative composition of secondary metabolites, including alkaloids [13]. Hydroxylupanine dominates at the start of branching, while lupanine predominates during flowering and pod maturation [13]. By the seed ripening period, alkaloid content in seeds is 5-10 times higher than in green biomass [13].

The expression patterns of key biosynthetic genes, particularly lysine decarboxylase, closely correlate with alkaloid accumulation patterns [14]. Gene expression is highest in young leaves of bitter lupin varieties while being barely detectable in mature leaves, cotyledons, hypocotyls, and roots [2]. This tissue-specific and developmental regulation suggests that alkaloid biosynthesis is precisely controlled at the transcriptional level.

Ecological Pressures Influencing Anagyrine Production

The production of anagyrine in Lupinus species is fundamentally shaped by various ecological pressures that have evolved as adaptive responses to environmental challenges [15] [16]. These alkaloids serve as important chemical defense compounds, protecting plants from herbivory while simultaneously responding to environmental stressors that influence their biosynthesis and accumulation patterns.

Herbivore pressure represents one of the primary ecological drivers of anagyrine production in lupines. Research has demonstrated that bitter lupine varieties containing high levels of quinolizidine alkaloids, including anagyrine, exhibit significantly greater resistance to insect herbivores, aphids, and gastropods compared to sweet varieties with low alkaloid content [14] [16]. This protective effect has been documented across multiple herbivore species, indicating that anagyrine and related alkaloids function as broad-spectrum deterrents [15].

The relationship between alkaloid content and herbivore susceptibility is particularly evident in cultivated lupines, where sweet varieties bred for low alkaloid content show increased vulnerability to pest damage [14]. Australian breeding programs have attempted to develop cultivars with high vegetative alkaloid content for herbivore resistance while maintaining low seed alkaloid levels for human consumption, though this objective has proven challenging to achieve [14].

Environmental stress conditions significantly influence anagyrine biosynthesis and accumulation patterns. Abiotic factors including light exposure, temperature, water availability, and nutrient status have all been shown to modulate alkaloid production in lupines [16] [17]. Plants grown under abundant light exposure and standard diurnal cycles, combined with adequate watering and relatively cool temperatures, tend to produce optimal alkaloid profiles for defensive purposes [16].

Table 3: Environmental Factors Affecting Anagyrine Production

Environmental FactorEffect on AnagyrineMechanism
High Light IntensityIncreased productionEnhanced photosynthetic capacity
Temperature StressVariable responseAffects enzyme activity
Water DeficitIncreased productionStress-induced upregulation
Nutrient LimitationModified productionMetabolic reallocation
Mechanical DamageRapid increaseWound-induced response

Wound-induced responses represent another important ecological pressure influencing anagyrine production. Studies have shown that quinolizidine alkaloid levels in lupin vegetative material increase significantly following mechanical damage or herbivore feeding [2]. This rapid response suggests that alkaloid biosynthesis can be quickly upregulated in response to immediate threats, likely mediated through jasmonic acid signaling pathways that are common to many plant defense responses [2].

The geographical distribution and evolutionary history of lupine species have also shaped patterns of anagyrine production. Molecular studies have revealed that quinolizidine alkaloid diversity development is influenced by both geographical and evolutionary origins [9]. This suggests that different lupine populations have adapted their alkaloid profiles to local ecological pressures, including specific herbivore communities and environmental conditions.

Soil conditions and growing systems significantly impact alkaloid accumulation patterns. Research indicates that nitrogen-deficient fertilizer regimes combined with specific potassium and phosphorus levels, high soil pH, and organic growing systems create conditions that generally favor controlled alkaloid production [16]. These findings suggest that nutrient availability and soil chemistry can modulate the metabolic allocation toward alkaloid biosynthesis.

The complex interactions between multiple ecological pressures create dynamic patterns of anagyrine production that vary across spatial and temporal scales. Plants must balance the energetic costs of alkaloid production against the protective benefits they provide, leading to fine-tuned regulatory mechanisms that respond to changing environmental conditions. Understanding these ecological relationships is crucial for predicting alkaloid levels in natural populations and for developing management strategies that account for environmental influences on plant chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

244.157563266 g/mol

Monoisotopic Mass

244.157563266 g/mol

Heavy Atom Count

18

Wikipedia

Anagyrine

Dates

Last modified: 08-08-2024

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